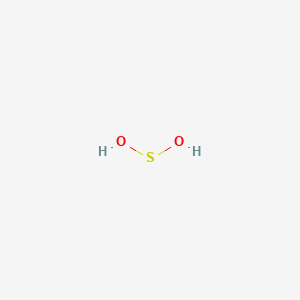
Dihydroxidosulfur
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dihydroxidosulfur is a sulfur oxoacid. It is a conjugate acid of a hydroxidooxidosulfate(1-).
Applications De Recherche Scientifique
Organosulfur Compounds in Biological and Medicinal Chemistry
Organosulfur compounds, including dihydrothiophenes, are crucial in biological and medicinal chemistry. They feature in natural and non-natural products with a variety of biological activities. For instance, tetrahydrothiophenes are integral in the synthesis of coenzyme biotin, vital for biological functions, and α-glucosidase inhibitors salacinol and kotalanol, derived from Salacia plants. These compounds have broad applications, including asymmetric hydrogenation and surface property control through self-assembled monolayers (SAMs) (Benetti, De Risi, Pollini, & Zanirato, 2012).
Hydrogen Generation from Weak Acids
Research has shown that dihydrogen can be generated electrocatalytically from weak acids using certain organosulfur compounds. This process occurs at lower overpotentials and involves complex electrochemical and computational analysis. This method could be significant for sustainable energy production (Felton et al., 2007).
Dihydroartemisinin in Cancer Therapy
Dihydroartemisinin (DHA) is studied for its potential in cancer therapy due to its reactive oxygen species-based cytotoxicity when interacting with ferrous ions. This interaction can potentially overcome multidrug resistance common in conventional chemotherapy agents. DHA's delivery, especially in synergy with Fe (Ⅲ) ions, has shown potential for enhanced cancer treatment (Wang et al., 2016).
Digital Image Correlation in Biomedical Research
Digital Image Correlation (DIC) is an optical method employed in studying the physical and mechanical behavior of biological tissues. It has broad applications in biomedical research, including understanding the mechanical behavior of arterial tissues and evaluating mechanical properties of various biological materials (Zhang & Arola, 2004).
Dihydrexidine and Cognitive Performance
Dihydrexidine, a dopamine D1 receptor agonist, has been studied for its effect on cognitive performance. It's shown to enhance acetylcholine release in the brain, which is linked to improved cognitive abilities. This suggests its potential use in treating dementia (Steele, Hodges, Levesque, & Locke, 1997).
Dihydrochalcones in Pharmacology
Dihydrochalcones are secondary metabolites with growing demand in biological and pharmacological applications. They possess health-promoting properties but face challenges in development due to low content in plants and bioavailability issues. Research aims to overcome these through chemomicrobial and enzymatic modifications, with potential therapeutic applications (Stompor, Broda, & Bajek-Bil, 2019).
Propriétés
Formule moléculaire |
H2O2S |
|---|---|
Poids moléculaire |
66.08 g/mol |
Nom IUPAC |
sulfanediol |
InChI |
InChI=1S/H2O2S/c1-3-2/h1-2H |
Clé InChI |
HRKQOINLCJTGBK-UHFFFAOYSA-N |
SMILES |
OSO |
SMILES canonique |
OSO |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


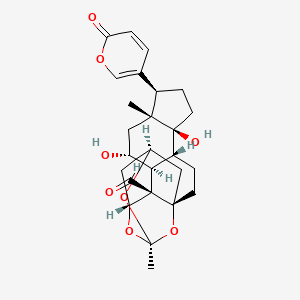


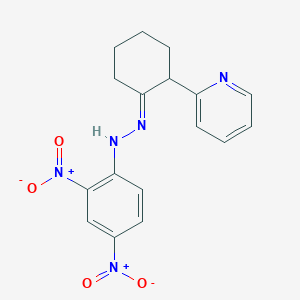
![(E)-1-(4-hydroxyphenyl)-3-[4-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]-3-nitrophenyl]prop-2-en-1-one](/img/structure/B1237637.png)
![N-[2-[(5Z)-5-[(4-chlorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]ethyl]-4-fluoro-3-morpholin-4-ylsulfonylbenzamide](/img/structure/B1237639.png)

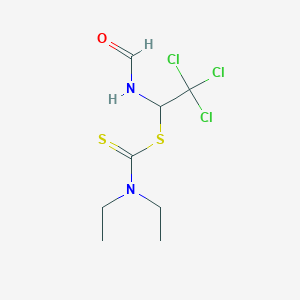
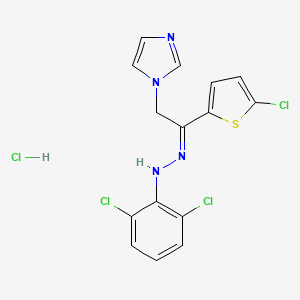
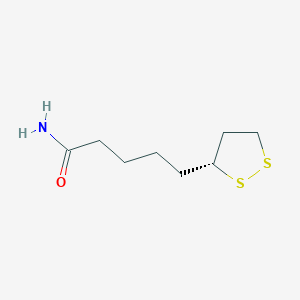
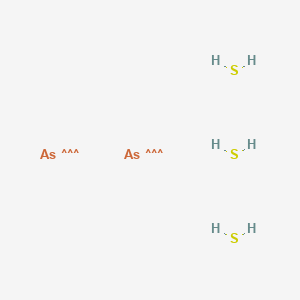

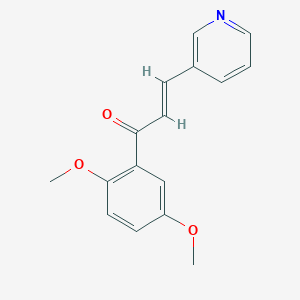
![[methyl 9-ethenyl-14-ethyl-4,8,13,18-tetramethyl-20-oxo-3-{3-oxo-3-[(3,7,11,15-tetramethylhexadec-2-en-1-yl)oxy]propyl}phorbine-21-carboxylatato(2-)-kappa~4~N~23~,N~24~,N~25~,N~26~]magnesium](/img/structure/B1237651.png)
